molecular formula C18H18ClN3OS B4321794 N-(5-CHLORO-2-METHYLPHENYL)-2-[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDINYL)SULFANYL]ACETAMIDE

N-(5-CHLORO-2-METHYLPHENYL)-2-[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDINYL)SULFANYL]ACETAMIDE

Cat. No.: B4321794
M. Wt: 359.9 g/mol
InChI Key: IKXMQWJSRINLOH-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHYLPHENYL)-2-[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDINYL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenyl ring, a cyano-substituted pyridine ring, and a thioacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-2-[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDINYL)SULFANYL]ACETAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methylaniline, 3-cyano-4,5,6-trimethylpyridine, and chloroacetyl chloride.

    Formation of Intermediate: The first step involves the reaction of 5-chloro-2-methylaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form an intermediate chloroacetamide.

    Thioether Formation: The intermediate is then reacted with 3-cyano-4,5,6-trimethylpyridine in the presence of a thiolating agent (e.g., sodium hydrosulfide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-METHYLPHENYL)-2-[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-2-[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDINYL)SULFANYL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the cyano and chloro groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-CHLORO-2-METHYLPHENYL)-2-[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDINYL)SULFANYL]ACETAMIDE: can be compared with other acetamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the chloro, cyano, and thioacetamide groups provides a distinct set of properties that can be leveraged for various applications.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3OS/c1-10-5-6-14(19)7-16(10)22-17(23)9-24-18-15(8-20)12(3)11(2)13(4)21-18/h5-7H,9H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXMQWJSRINLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=C(C(=C(C(=N2)C)C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-CHLORO-2-METHYLPHENYL)-2-[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDINYL)SULFANYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(5-CHLORO-2-METHYLPHENYL)-2-[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDINYL)SULFANYL]ACETAMIDE
Reactant of Route 3
N-(5-CHLORO-2-METHYLPHENYL)-2-[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDINYL)SULFANYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(5-CHLORO-2-METHYLPHENYL)-2-[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDINYL)SULFANYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(5-CHLORO-2-METHYLPHENYL)-2-[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDINYL)SULFANYL]ACETAMIDE
Reactant of Route 6
N-(5-CHLORO-2-METHYLPHENYL)-2-[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDINYL)SULFANYL]ACETAMIDE

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